molecular formula C20H16N2O4 B3461832 N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide

N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide

Cat. No. B3461832
M. Wt: 348.4 g/mol
InChI Key: CMGMJXDWEYDRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide, commonly known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against various enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. MNBA has been found to inhibit HDAC activity, leading to increased acetylation of histones and altered gene expression. This makes MNBA a potential candidate for the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases.

Mechanism of Action

The mechanism of action of MNBA involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MNBA inhibits HDAC activity, leading to increased acetylation of histones and altered gene expression. This, in turn, leads to changes in cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
MNBA has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. MNBA has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It exhibits potent activity against HDACs, making it a potential candidate for the treatment of various diseases. However, MNBA also has some limitations for lab experiments. It exhibits low solubility in water, making it difficult to use in cell-based assays. It also exhibits low selectivity for HDACs, leading to potential off-target effects.

Future Directions

There are several future directions for the study of MNBA. One potential direction is the development of more selective HDAC inhibitors based on the structure of MNBA. Another potential direction is the investigation of the role of MNBA in the regulation of other cellular processes, including DNA repair and cell cycle regulation. Additionally, the potential of MNBA for the treatment of various diseases, including cancer and inflammatory diseases, should be further investigated.
Conclusion
In conclusion, MNBA is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent activity against HDACs, making it a potential candidate for the treatment of various diseases. MNBA has several advantages for lab experiments, including its small size and potent activity, but also has limitations, including low solubility and selectivity. There are several future directions for the study of MNBA, including the development of more selective HDAC inhibitors and investigation of its role in other cellular processes.

properties

IUPAC Name

N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-14-3-2-4-19(13-14)26-18-11-7-16(8-12-18)21-20(23)15-5-9-17(10-6-15)22(24)25/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGMJXDWEYDRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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